

CLR-Seq for Profiling Glycan-Reactive Gut Bacteria: Application Notes and Protocols

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Compound of Interest

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The intricate interplay between the host immune system and the gut microbiota is largely mediated by the recognition of microbial surface glycans. Understanding which specific bacterial species interact with host glycan-binding receptors is crucial for deciphering the mechanisms of gut homeostasis and developing novel therapeutics for inflammatory and infectious diseases. C-type Lectin Receptor Sequencing (CLR-Seq) is a powerful, high-throughput method designed to identify and quantify gut bacteria that are recognized by specific C-type lectin receptors (CLRs), key pattern recognition receptors expressed by immune cells.^{[1][2]}

These application notes provide a comprehensive overview of the CLR-Seq workflow, from sample preparation to data analysis, and offer detailed protocols for its implementation.

Applications of CLR-Seq

CLR-Seq offers a unique lens to explore the functional interactions within the gut microbiome, enabling researchers to:

- **Identify Immunologically Relevant Bacteria:** Pinpoint specific bacterial species and strains that have the potential to modulate the host immune system through direct interaction with CLRs.^{[1][3]}

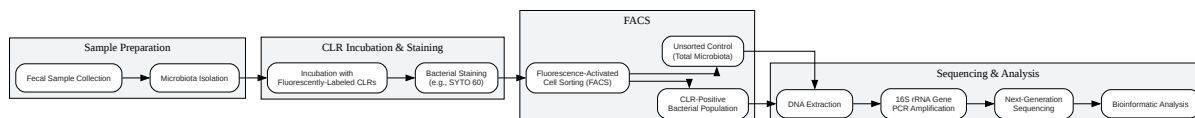
- **Discover Novel Probiotics and Prebiotics:** Screen for commensal bacteria with immune-modulating properties or identify prebiotics that can enhance the growth of beneficial, CLR-interacting bacteria.
- **Characterize Dysbiosis in Disease:** Compare the profiles of CLR-reactive bacteria between healthy individuals and patients with conditions such as inflammatory bowel disease (IBD), colorectal cancer, or autoimmune disorders to identify disease-associated microbial signatures.^[4]
- **Elucidate Mechanisms of Host-Pathogen Interactions:** Investigate how pathogenic bacteria use their surface glycans to engage or evade host immune surveillance.
- **Facilitate Drug Development:** Screen for small molecules or biologics that can modulate the interaction between specific bacteria and CLRs, offering novel therapeutic strategies.

Principle of CLR-Seq

The CLR-Seq methodology is based on the use of soluble, fluorescently-labeled C-type lectin receptors as probes to isolate bacteria from a complex gut microbial community. Bacteria that display specific glycan structures on their surface are bound by the CLRs and subsequently separated using Fluorescence-Activated Cell Sorting (FACS). The sorted bacterial populations are then identified and quantified by sequencing the 16S rRNA gene. This approach allows for a functional screen of the entire microbiota based on its glycan-receptor interaction profile.

Experimental Workflow

The CLR-Seq workflow can be divided into four main stages: Sample Preparation, CLR-Bacterial Incubation and Staining, Fluorescence-Activated Cell Sorting (FACS), and 16S rRNA Gene Sequencing and Analysis.



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Caption: CLR-Seq Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: Fecal Sample Collection and Microbiota Isolation

- **Fecal Sample Collection:** Collect fresh fecal samples from subjects in sterile containers. For optimal preservation of the microbiota, samples should be processed immediately or stored at -80°C.
- **Homogenization:** Homogenize the fecal sample in a sterile buffer (e.g., PBS) to create a uniform suspension.
- **Filtration:** Pass the suspension through a series of cell strainers (e.g., 100 µm, 70 µm, and 40 µm) to remove large debris.
- **Washing:** Centrifuge the filtered suspension to pellet the bacteria. Wash the pellet multiple times with sterile PBS to remove any remaining contaminants.
- **Resuspension:** Resuspend the final bacterial pellet in a suitable buffer for subsequent steps.

Protocol 2: CLR Incubation and Staining

- **Bacterial Staining:** Stain the isolated microbiota with a nucleic acid dye (e.g., SYTO 60) to distinguish bacterial cells from debris during FACS.
- **CLR Labeling:** Use recombinantly produced, soluble C-type lectin receptors fused to a fluorescent protein (e.g., GFP) or labeled with a fluorescent dye. As a proof-of-concept, human CLRs such as Langerin (CD207) and Macrophage Galactose-type Lectin (MGL; CD301) have been successfully used.
- **Incubation:** Incubate the stained bacterial suspension with the fluorescently-labeled CLRs. The incubation time and temperature should be optimized for each CLR.
- **Washing:** After incubation, wash the bacteria to remove unbound CLRs.

Protocol 3: Fluorescence-Activated Cell Sorting (FACS)

- **Gating Strategy:** Set up the FACS instrument to gate on the bacterial population based on the nucleic acid stain.
- **Sorting:** Sort the CLR-positive bacterial population based on the fluorescence signal from the labeled CLR. Collect the sorted cells in a sterile tube.
- **Control Collection:** Collect an unsorted sample of the total microbiota as a control for comparison.
- **Cell Number:** Collect a sufficient number of sorted cells (e.g., 200,000 events) for downstream DNA extraction and sequencing.

Protocol 4: 16S rRNA Gene Sequencing and Bioinformatic Analysis

- **DNA Extraction:** Extract genomic DNA from both the sorted (CLR-positive) and unsorted (total microbiota) bacterial populations using a commercially available kit optimized for microbial DNA.
- **PCR Amplification:** Amplify the V3-V4 variable region of the 16S rRNA gene using universal primers.

- Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing on a platform such as Illumina MiSeq.
- Bioinformatic Analysis:
 - Quality Control: Filter and trim the raw sequencing reads.
 - ASV/OTU Picking: Use pipelines like DADA2 or QIIME2 to identify Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
 - Taxonomic Assignment: Assign taxonomy to the ASVs/OTUs using a reference database (e.g., SILVA, Greengenes).
 - Differential Abundance Analysis: Compare the relative abundances of bacterial taxa between the CLR-sorted and unsorted samples to identify enriched species.

Data Presentation

The quantitative data generated from a CLR-Seq experiment can be effectively summarized in tables to facilitate comparison and interpretation.

Table 1: Relative Abundance of Bacterial Phyla in Unsorted and CLR-Sorted Samples

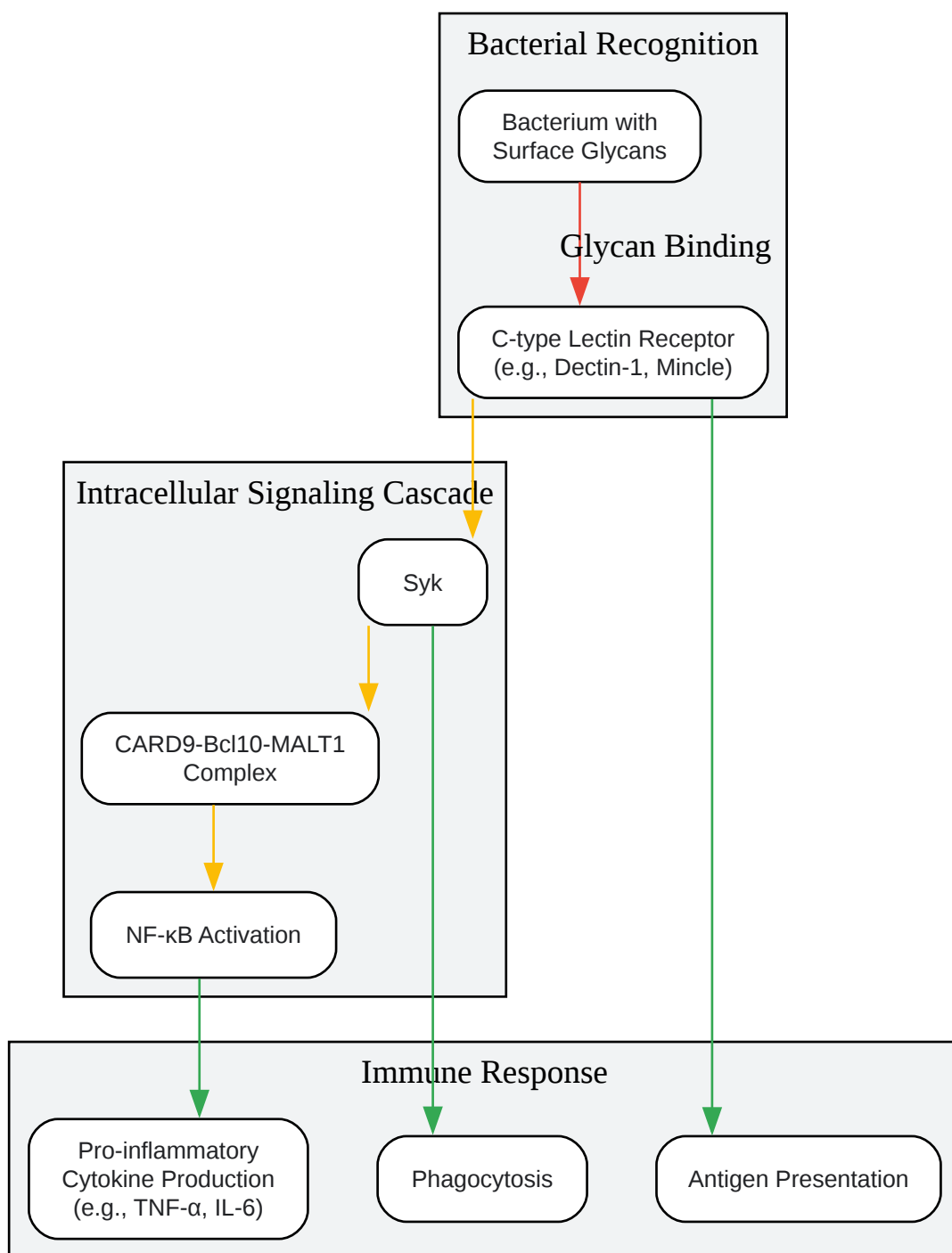
Phylum	Unsorted (Relative Abundance %)	CLR-Sorted (Relative Abundance %)	Enrichment/Depletion
Firmicutes	60.5	75.2	Enriched
Bacteroidetes	30.1	15.8	Depleted
Proteobacteria	5.2	6.1	Enriched
Actinobacteria	3.5	2.5	Depleted
Verrucomicrobia	0.7	0.4	Depleted

Table 2: Top 10 Enriched Bacterial Genera in the CLR-Sorted Fraction

Genus	Unsorted (Relative Abundance %)	CLR-Sorted (Relative Abundance %)	Fold Enrichment	p-value
Lactobacillus	2.1	15.4	7.3	<0.001
Streptococcus	1.5	10.2	6.8	<0.001
Enterococcus	0.8	7.5	9.4	<0.001
Clostridium	3.2	8.1	2.5	<0.01
Ruminococcus	4.5	9.8	2.2	<0.01
Faecalibacterium	6.3	5.1	0.8	>0.05
Bifidobacterium	1.8	3.5	1.9	<0.05
Escherichia	0.5	2.1	4.2	<0.01
Akkermansia	0.7	0.3	0.4	>0.05
Bacteroides	25.6	10.2	0.4	<0.001

C-type Lectin Receptor Signaling

The interaction of bacterial glycans with CLRs on antigen-presenting cells (APCs) such as dendritic cells and macrophages can trigger downstream signaling pathways that modulate the immune response. These pathways often involve spleen tyrosine kinase (Syk) and the CARD9-Bcl10-MALT1 complex, leading to the activation of transcription factors like NF- κ B and subsequent cytokine production.



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Caption: CLR Signaling Pathway.

Conclusion

CLR-Seq is a versatile and powerful tool for functional profiling of the gut microbiota. By identifying bacteria that directly interact with host immune receptors, this technology provides valuable insights into the mechanisms of host-microbe interactions in health and disease. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers and drug development professionals looking to leverage CLR-Seq in their studies. The ability to pinpoint immunologically relevant bacteria opens up new avenues for the development of targeted therapeutics to modulate the gut microbiome and improve human health.

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